O-Demethyl-N-deacetyl apremilast is a significant compound derived from apremilast, which is an oral medication primarily used to treat inflammatory conditions such as psoriasis and psoriatic arthritis. Apremilast itself is a phosphodiesterase-4 inhibitor that modulates various inflammatory mediators. The compound O-Demethyl-N-deacetyl apremilast is recognized for its role as a metabolite of apremilast, contributing to the understanding of the drug's pharmacokinetics and therapeutic effects.
O-Demethyl-N-deacetyl apremilast is synthesized through metabolic processes that occur after the administration of apremilast. The primary source of information regarding its synthesis and properties comes from pharmacological studies and patent literature, which detail the chemical transformations and metabolic pathways involved in its formation .
O-Demethyl-N-deacetyl apremilast falls under the category of pharmaceutical metabolites. It is classified as a small molecule with specific biochemical activity related to inflammation modulation. Its classification is essential for understanding its potential therapeutic applications and interactions within biological systems.
The synthesis of O-Demethyl-N-deacetyl apremilast can be traced back to the metabolic pathways of apremilast. The primary method involves the enzymatic processes that occur in the liver, where apremilast undergoes various transformations, including demethylation and deacetylation.
The molecular structure of O-Demethyl-N-deacetyl apremilast can be described by its chemical formula, which includes specific functional groups indicative of its metabolic modifications compared to apremilast.
O-Demethyl-N-deacetyl apremilast participates in various chemical reactions primarily as a metabolite. Its formation involves:
These reactions typically occur in biological systems but can also be mimicked in vitro using specific enzymes or chemical reagents that facilitate similar transformations .
The mechanism by which O-Demethyl-N-deacetyl apremilast exerts its effects is closely related to that of its parent compound, apremilast. It functions primarily as a modulator of inflammatory responses through:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterizing these properties .
O-Demethyl-N-deacetyl apremilast has potential applications in scientific research, particularly in pharmacology and toxicology studies aimed at understanding drug metabolism and efficacy. Its role as a metabolite provides insights into:
O-Demethyl-N-deacetyl apremilast (M4) is a secondary phase I metabolite formed during apremilast biotransformation in humans. Following oral administration of [¹⁴C]apremilast, this metabolite accounts for <4% of total excreted radioactivity in urine and feces, positioning it as a minor but mechanistically significant metabolic product [1] [3]. Its formation occurs through a sequential metabolic cascade:
Table 1: Excretion Profile of O-Demethyl-N-deacetyl Apremilast in Humans
Matrix | % Total Radioactivity | Significance |
---|---|---|
Urine | 1.5-3.2% | Minor component |
Feces | 0.8-2.1% | Trace metabolite |
Plasma | <1% of circulating radioactivity | Below quantification limit |
This metabolite's relatively low abundance contrasts sharply with the primary metabolite O-desmethyl apremilast glucuronide (39% plasma radioactivity), underscoring its secondary metabolic role [1] [3]. The limited excretion of M4 indicates efficient downstream conjugation or further biotransformation.
The biogenesis of O-demethyl-N-deacetyl apremilast involves distinct enzymatic systems operating sequentially:
Table 2: Enzymatic Parameters for M4 Formation Pathways
Reaction | Primary Enzyme | Km (μM) | Vmax (pmol/min/mg) | Inhibitors |
---|---|---|---|---|
O-Demethylation | CYP3A4 | 48 ± 6.2 | 12 ± 1.8 | Ketoconazole, ritonavir |
N-Deacetylation | CES1 | 82 ± 9.1 | 28 ± 3.4 | Bis(4-nitrophenyl) phosphate |
O-Demethyl-N-deacetyl apremilast formation demonstrates pH-dependent chemical hydrolysis in plasma independent of enzymatic activity:
Comparative metabolism studies reveal significant species-dependent differences in M4 generation:
Table 3: Interspecies Variability in M4 Formation Kinetics
Species | Relative Formation Rate | Primary Enzymes | Dominant Metabolic Pathway |
---|---|---|---|
Human | 1.0 (reference) | CYP3A4, CES1 | Sequential demethylation/deacetylation |
Rat | 0.31 ± 0.05 | CYP2C11, AADAC | Direct glucuronidation |
Mouse | 0.08 ± 0.02 | CYP2B9, UGT2B1 | Hydroxylation |
Monkey | 1.72 ± 0.21 | CYP3A8, CES2 | Deacetylation prior to demethylation |
Dog | 4.15 ± 0.38 | CYP2C21, CES1 | Rapid deacetylation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: